Cas no 1196153-87-3 (2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine)
![2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1196153-87-3x500.png)
2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
- DTXSID601254131
- AB70244
- 1196153-87-3
- 2-CHLORO-6-METHYL-5H-PYRROLO[3,2-D]PYRIMIDINE
-
- インチ: InChI=1S/C7H6ClN3/c1-4-2-5-6(10-4)3-9-7(8)11-5/h2-3,10H,1H3
- InChIKey: RYXVGNFHGCVDBV-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=NC(=NC=C2N1)Cl
計算された属性
- せいみつぶんしりょう: 167.0250249Da
- どういたいしつりょう: 167.0250249Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 41.6Ų
2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM273997-1g |
2-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine |
1196153-87-3 | 97% | 1g |
$795 | 2021-08-18 | |
Alichem | A089004720-1g |
2-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine |
1196153-87-3 | 97% | 1g |
$677.16 | 2023-09-04 | |
Chemenu | CM273997-1g |
2-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine |
1196153-87-3 | 97% | 1g |
$*** | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1955826-1g |
2-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine |
1196153-87-3 | 97% | 1g |
¥6703.00 | 2024-08-09 |
2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine 関連文献
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidineに関する追加情報
Introduction to 2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 1196153-87-3)
2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, identified by its Chemical Abstracts Service (CAS) number 1196153-87-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyrimidine class, a structural motif widely recognized for its biological activity and potential therapeutic applications. The presence of both chloro and methyl substituents in its molecular framework imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in drug discovery, often incorporated into molecules targeting various biological pathways. Its fused ring system provides a rigid core that can be modified to enhance binding affinity and selectivity. In particular, 2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine has been explored in the development of inhibitors for enzymes and receptors involved in cancer, inflammation, and viral infections. The chloro substituent at the 2-position serves as a versatile handle for further functionalization via nucleophilic substitution reactions, while the methyl group at the 6-position contributes to steric and electronic modulation of the molecule's interactions with biological targets.
Recent advancements in synthetic methodologies have enabled more efficient access to derivatives of 2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse aryl or heteroaryl groups at strategic positions within the core structure. These modifications have led to the discovery of novel compounds with enhanced pharmacological properties. Additionally, computational studies have played a crucial role in optimizing the synthesis by predicting regioselectivity and reaction outcomes.
One of the most compelling areas of research involving 2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is its application as a building block for kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing analogs of this compound that target specific kinases, researchers have identified molecules capable of disrupting aberrant signaling networks. For example, derivatives with modifications at the 4-position of the pyrrole ring have shown promising activity against tyrosine kinases, which are frequently overexpressed in tumor cells.
The synthesis of 2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine itself involves multi-step organic transformations starting from readily available precursors. A common route includes cyclization reactions followed by chlorination and methylation steps. The efficiency and scalability of these synthetic protocols are critical for large-scale production required for preclinical and clinical studies. Recent improvements in catalytic systems have allowed for greener and more sustainable synthetic routes, reducing waste and energy consumption without compromising yield or purity.
In addition to its role in kinase inhibition, 2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine has been investigated as a component in antiviral therapies. Viruses often rely on host cellular machinery for replication, making enzymes like RNA-dependent RNA polymerases (RdRp) attractive targets. By incorporating this compound into drug candidates designed to inhibit viral RdRp activity, researchers aim to disrupt viral replication cycles. Preliminary studies have demonstrated that certain derivatives exhibit inhibitory effects against RNA viruses, highlighting their potential as antiviral agents.
The pharmacokinetic properties of 2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine and its derivatives are also subjects of intense investigation. Factors such as solubility, metabolic stability, and membrane permeability are crucial determinants of a drug's efficacy and safety profile. Computational modeling techniques have been employed to predict these properties before experimental validation, significantly reducing the time and cost associated with drug development. Furthermore, structure-based drug design approaches leverage high-resolution crystal structures of protein targets to guide rational modifications of the core scaffold.
The future direction of research on 2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is likely to focus on expanding its applications into other therapeutic areas. For instance, its potential as an antimicrobial agent has not been fully explored despite the growing threat of antibiotic-resistant pathogens. By screening derivatives for activity against bacterial and fungal strains, new classes of antimicrobial drugs could be discovered. Moreover, its incorporation into PROTAC (Proteolysis Targeting Chimera) technologies may open avenues for targeted protein degradation—a emerging paradigm in precision medicine.
In conclusion,2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No.1196153-87-3) represents a versatile scaffold with broad applications in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As synthetic methodologies continue to evolve and computational tools become more sophisticated, this compound is poised to play an increasingly significant role in the discovery and development of next-generation therapeutics.
1196153-87-3 (2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine) 関連製品
- 1309933-61-6(1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene)
- 1505682-84-7(Methyl 2,5-dichloro-4-fluorobenzoate)
- 921843-05-2(N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxybenzamide)
- 708253-40-1(1-3-(trifluoromethyl)phenylbutan-1-amine)
- 874880-82-7(5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine)
- 2137837-77-3(3-Ethoxybenzene-1-sulfonyl fluoride)
- 56860-82-3(1,1,2,3,3,3-Hexafluoropropyl Dichloromethyl Ether)
- 1806424-89-4(6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid)
- 1809384-28-8(Ethyl 5-cyano-1H-pyrazole-3-carboxylate)
- 138514-97-3(7-Fluorotryptophan)




